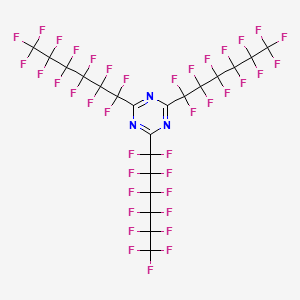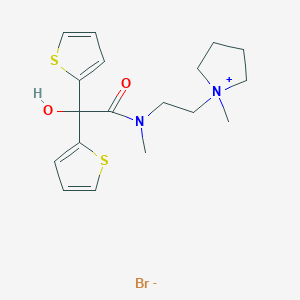![molecular formula C17H9NO2 B14684355 Naphtho[2,3-f]quinoline-7,12-dione CAS No. 30763-34-9](/img/structure/B14684355.png)
Naphtho[2,3-f]quinoline-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-f]quinoline-7,12-dione is a heterocyclic compound that belongs to the class of quinoline derivatives It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring, with two ketone groups at positions 7 and 12
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoline-7,12-dione can be synthesized through several synthetic routes. One common method involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid, yielding 2,3-disubstituted this compound derivatives . Another approach includes the reaction of 2-aminoanthraquinone with sodium nitrite in water to form 2-amino-1-nitroanthraquinone, which is then reacted with cyanoacetamide in dimethylformamide in the presence of piperidine to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, to facilitate the condensation reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[2,3-f]quinoline-7,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with benzenesulfinic acid to form 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines . Additionally, it can participate in palladium-catalyzed C–N bond-forming amination reactions to produce donor-acceptor systems involving electron donor triarylamines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include benzenesulfinic acid, cyanoacetamide, and various benzil compounds. Reaction conditions often involve the use of solvents such as glacial acetic acid and dimethylformamide, as well as catalysts like piperidine and propylsulfonic acid functionalized nanozeolite clinoptilolite .
Major Products Formed: The major products formed from the reactions of this compound include 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines and various donor-acceptor systems involving electron donor triarylamines .
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-f]quinoline-7,12-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds and donor-acceptor systems . In biology, it has been studied for its potential antiviral, anticancer, and antibacterial properties . In medicine, it is being investigated as a potential therapeutic agent for the treatment of cardiac and neurodegenerative disorders due to its ability to inhibit apoptosis signal-regulating kinase 1 (ASK1) . In industry, it is used in the development of electroluminescent materials and organic optoelectronic devices .
Wirkmechanismus
The mechanism of action of naphtho[2,3-f]quinoline-7,12-dione involves its interaction with molecular targets and pathways within cells. One key target is apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in the regulation of apoptosis and cellular stress responses . By inhibiting ASK1, this compound can modulate apoptotic pathways and potentially provide therapeutic benefits in the treatment of various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to naphtho[2,3-f]quinoline-7,12-dione include naphtho[2,3-f]quinoxaline-7,12-dione, anthra-ptereidine-7,12-dione, and triazolopyridine derivatives . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: this compound is unique due to its specific structural features, which include a fused naphthalene-quinoline ring system with ketone groups at positions 7 and 12
Eigenschaften
CAS-Nummer |
30763-34-9 |
|---|---|
Molekularformel |
C17H9NO2 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
naphtho[3,2-f]quinoline-7,12-dione |
InChI |
InChI=1S/C17H9NO2/c19-16-10-4-1-2-5-11(10)17(20)15-12-6-3-9-18-14(12)8-7-13(15)16/h1-9H |
InChI-Schlüssel |
LNSMQYWAGFMSTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
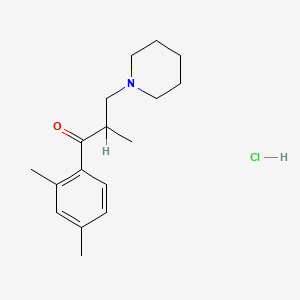

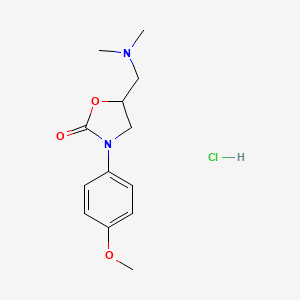
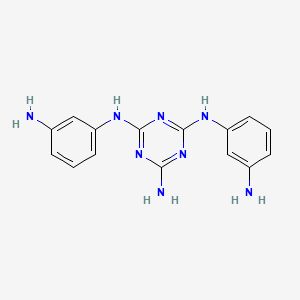
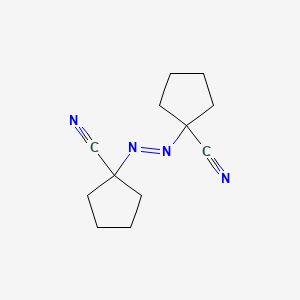
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
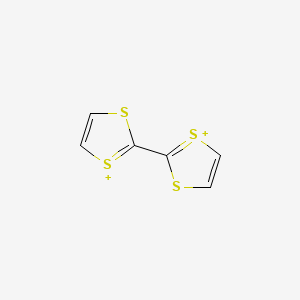
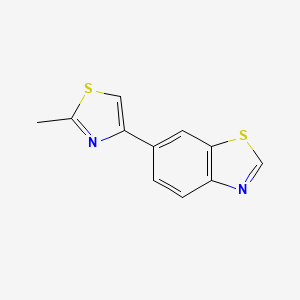
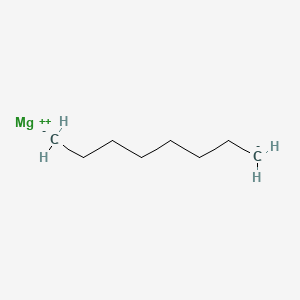
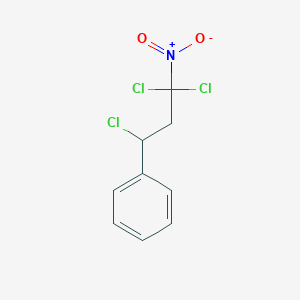
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
